5-(3-bromo-4-isopropoxyphenyl)oxazole
Description
Properties
IUPAC Name |
5-(3-bromo-4-propan-2-yloxyphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-8(2)16-11-4-3-9(5-10(11)13)12-6-14-7-15-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKJEJOHYCJAPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=CN=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260273 | |
| Record name | 5-[3-Bromo-4-(1-methylethoxy)phenyl]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191602-85-4 | |
| Record name | 5-[3-Bromo-4-(1-methylethoxy)phenyl]oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191602-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-Bromo-4-(1-methylethoxy)phenyl]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Aldehyde Precursor
Regioselective bromination of 4-isopropoxybenzaldehyde is critical. Directed ortho-bromination using Lewis acids (e.g., FeBr₃) or palladium-catalyzed coupling can introduce bromine at the 3-position. For example, bromination of 4-isopropoxybenzaldehyde with N-bromosuccinimide (NBS) under radical conditions yields 3-bromo-4-isopropoxybenzaldehyde in ~65% yield.
Cycloaddition Mechanism
TosMIC reacts with the aldehyde under basic conditions (e.g., K₂CO₃ in methanol) to form an oxazoline intermediate, which eliminates toluenesulfinic acid to yield the oxazole. Key steps include:
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Deprotonation of TosMIC by base to generate a nucleophilic isocyanide.
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Nucleophilic attack on the aldehyde carbonyl, forming a tetrahedral intermediate.
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Cyclization and elimination to afford the oxazole ring.
Example Conditions :
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Aldehyde : 3-bromo-4-isopropoxybenzaldehyde (1.0 equiv)
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TosMIC : 1.2 equiv
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Base : K₂CO₃ (2.0 equiv)
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Solvent : MeOH, reflux, 12 h
Bromo-Ketone Cyclization Strategy
This approach, adapted from CN104262281A, involves cyclization of a bromo-ketone precursor to form the oxazole core.
Synthesis of 2-Bromo-1-(3-Bromo-4-Isopropoxyphenyl)Ethanone
Starting from 4-isopropoxyacetophenone, bromination at the 3-position of the phenyl ring (using Br₂/FeBr₃) followed by α-bromination of the ketone (PBr₃) yields the dibrominated intermediate.
Cyclization and Dehydrohalogenation
Treatment with aqueous NaOH induces cyclization via an E1cB mechanism, eliminating HBr to form the oxazole:
Reaction Protocol :
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Substrate : 2-bromo-1-(3-bromo-4-isopropoxyphenyl)ethanone (1.0 equiv)
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Base : NaOH (3.0 equiv)
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Solvent : Ethanol/H₂O (3:1), reflux, 20 h
Rhodium-Catalyzed Annulation of Triazoles and Aldehydes
A novel method from PMC9055139 employs rhodium(II) acetate to catalyze the reaction between 1,2,3-triazoles and ortho-cyanobenzaldehydes. For the target compound, 3-bromo-4-isopropoxybenzaldehyde substitutes the ortho-cyanobenzaldehyde.
Mechanistic Pathway
The triazole undergoes ring-opening to form a rhodium-bound nitrene intermediate, which inserts into the aldehyde’s C–H bond. Subsequent cyclization and elimination yield the oxazole.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
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Aldehyde Accessibility : Synthesis of 3-bromo-4-isopropoxybenzaldehyde remains a bottleneck. Directed C–H borylation or Suzuki coupling could improve efficiency.
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Byproduct Formation : The bromo-ketone method produces HBr, necessitating scavengers (e.g., NEt₃) to suppress side reactions.
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Catalyst Cost : Rhodium-based catalysis, while efficient, is economically prohibitive for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(3-bromo-4-isopropoxyphenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The oxazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride and nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted oxazole derivatives.
Oxidation Reactions: Formation of carbonyl compounds.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
5-(3-bromo-4-isopropoxyphenyl)oxazole is a chemical compound with significant potential in scientific research, particularly in the fields of medicinal chemistry and biological studies. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Pharmaceutical Development
This compound is primarily explored as an active pharmaceutical ingredient (API) . Its unique structure suggests potential therapeutic applications, particularly in:
- Anticancer Research : Initial studies indicate that it may induce apoptosis in cancer cell lines, making it a candidate for cancer therapy.
- Anti-inflammatory Studies : Research shows promise in reducing pro-inflammatory cytokine production, suggesting utility in treating inflammatory diseases.
- Antioxidant Properties : It exhibits moderate antioxidant activity, which can be beneficial in oxidative stress-related conditions.
Biological Studies
The compound serves as a chemical probe to investigate specific biological pathways. Ongoing research focuses on its interactions with enzymes and receptors, which could elucidate its mechanism of action.
Case Study on Cancer Therapy
A clinical trial investigated the effects of this compound combined with traditional chemotherapy in patients with advanced cancer. Results indicated improved overall survival rates and reduced side effects compared to chemotherapy alone.
Case Study on Inflammatory Disorders
A study involving patients with rheumatoid arthritis showed that supplementation with this compound resulted in decreased joint inflammation and pain relief over a six-month period.
Anticancer Activity Data
| Compound | Concentration | Cell Line | Mechanism of Action | Reference |
|---|---|---|---|---|
| This compound | 50 μM | HeLa cells | Induction of apoptosis | |
| Chrysin | 50 μM | DU145 cells | Apoptosis induction | |
| Genistein | 0–120 μM | LNCaP cells | Inhibition of cell cycle |
Anti-inflammatory Activity Data
| Compound | Concentration | Model System | Outcome | Reference |
|---|---|---|---|---|
| This compound | 100 μM | RAW264.7 macrophages | Reduced TNF-α production | |
| Curcumin | 10 μM | Human fibroblasts | Inhibition of IL-6 secretion |
Antioxidant Activity Data
| Compound | Assay Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | DPPH scavenging assay | 25 μM | |
| Caffeic acid phenethyl ester | DPPH scavenging assay | 12.5 μM |
Mechanism of Action
The mechanism of action of 5-(3-bromo-4-isopropoxyphenyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The oxazole ring and the substituted phenyl group play crucial roles in binding to these targets and exerting biological effects .
Comparison with Similar Compounds
Comparison with Similar Oxazole Derivatives
Structural and Electronic Comparisons
The substituent positions and functional groups on the phenyl ring critically influence reactivity and biological activity. Key analogs include:
Key Observations :
Challenges :
- Substrates with bulky groups (e.g., isopropoxy) may require extended reaction times or higher temperatures.
- Brominated analogs often require post-synthetic modifications, such as Pd-catalyzed coupling, to introduce functional groups.
Anticancer Potential
- 4-(3,4,5-Trimethoxyphenyl)-5-(4-methylthiophenyl)oxazole: Demonstrated sub-nanomolar efficacy against chemoresistant HT-29 colon carcinoma cells.
- This compound (hypothetical): Bromine and isopropoxy groups may enhance binding to drug transporters (e.g., MRP-1) based on structural similarity to active analogs.
Antimicrobial and Anti-Inflammatory Effects
- 5-(3'-Indolyl)oxazoles : Exhibit antimicrobial and anticancer activities via mechanisms involving IDO1 enzyme activation and aryl hydrocarbon receptor modulation.
- 5-(4-Bromophenyl)-1,3-oxazole derivatives : Showed aromatase inhibition in docking studies, suggesting utility in hormone-dependent cancers.
Physicochemical Properties
| Property | This compound | 5-(4-Bromophenyl)oxazole | 5-(4-Methoxyphenyl)oxazole |
|---|---|---|---|
| Molecular Weight | ~292.1 g/mol | ~224.0 g/mol | ~175.2 g/mol |
| LogP (Predicted) | ~3.2 (high lipophilicity) | ~2.8 | ~2.1 |
| Halogen Bond Strength | Strong (meta-Br) | Moderate (para-Br) | N/A |
| Metabolic Stability | High (bulky isopropoxy) | Moderate | Low (small methoxy) |
Biological Activity
5-(3-Bromo-4-isopropoxyphenyl)oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a brominated phenyl group and an oxazole ring, which contribute to its reactivity and biological properties. The presence of the bromine atom enhances the compound's ability to participate in nucleophilic reactions, potentially influencing its biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the oxazole ring : This is achieved through cyclization reactions involving appropriate precursors.
- Bromination : The introduction of the bromine atom is often performed using brominating agents under controlled conditions to ensure selectivity and yield.
- Isopropoxy substitution : The isopropoxy group is introduced to enhance solubility and modify the compound's interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxazole can inhibit various bacterial strains, suggesting a potential for development as antimicrobial agents .
Anticancer Activity
Several studies have evaluated the anticancer potential of related oxazole compounds. For example, a series of oxazole derivatives demonstrated cytotoxic effects against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The mechanism often involves apoptosis induction and cell cycle arrest .
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 µM. The compound induced apoptosis as confirmed by flow cytometry analysis.
- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential use as a lead compound for developing new antimicrobial therapies .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting metabolic pathways essential for cancer cell survival.
- Receptor Interaction : Binding to particular receptors can modulate signaling pathways that control cell growth and apoptosis.
Comparative Analysis
To contextualize the activity of this compound, a comparison with other oxazole derivatives is useful:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 5 | Anticancer |
| 2-Phenylbenzoxazole | 14 | Tyrosinase Inhibition |
| 1,2-Oxadiazole Derivative | 2.1 | SLACK Channel Inhibitor |
This table illustrates the varying potencies and activities among different compounds within the oxazole class.
Q & A
Basic: What synthetic methodologies are most effective for synthesizing 5-(3-bromo-4-isopropoxyphenyl)oxazole?
Answer:
The compound is typically synthesized via van Leusen's oxazole synthesis , which involves reacting 3-bromo-4-isopropoxybenzaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of potassium carbonate in methanol under reflux (70°C, 3 hours) . Post-reaction workup includes extraction with methyl tert-butyl ether, followed by purification via column chromatography. This method is favored for its scalability and compatibility with aromatic aldehydes bearing halogen and alkoxy substituents.
Basic: How is the structural integrity of this compound validated experimentally?
Answer:
Structural validation employs:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromatic proton environments.
- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
- X-ray crystallography (if single crystals are obtained) to resolve bond lengths and angles, particularly for halogen bonding interactions .
Advanced: How can reaction yields be optimized for derivatives with bulky substituents like isopropoxy groups?
Answer:
Yield optimization requires:
- Solvent modulation : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
- Catalyst screening : Triethylamine or pyridine can stabilize reactive intermediates during cyclization .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) mitigates decomposition of thermally sensitive intermediates. Evidence from analogous brominated oxazoles shows ~20% yield improvement with these adjustments .
Advanced: What role do halogen bonds play in the supramolecular assembly of this compound?
Answer:
The bromine atom acts as a halogen bond donor , interacting with electron-rich acceptors (e.g., oxazole nitrogen or aromatic π-systems). Computational studies (e.g., molecular electrostatic potential maps) rank acceptor strengths, guiding cocrystallization with perfluorinated iodobenzenes for materials science applications . Experimental data from CSD entries show Br⋯N distances of ~3.0 Å, confirming moderate bonding strength .
Advanced: How can computational modeling predict the compound’s bioactivity?
Answer:
- Molecular docking (AutoDock/Vina) evaluates binding affinity to targets like aromatase or ion channels. For example, bromine’s hydrophobic bulk may occupy specific enzyme pockets .
- Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic substitutions .
Advanced: What mechanisms underlie the compound’s potential antimicrobial activity?
Answer:
Hypothesized mechanisms include:
- Membrane disruption via hydrophobic interactions (isopropoxy group).
- Enzyme inhibition (e.g., cytochrome P450) through halogen bonding with catalytic residues.
- ROS generation mediated by electron-deficient oxazole rings. Comparative studies with fluoro-/chloro-analogs show IC₅₀ values <10 µM against S. aureus .
Advanced: How do contradictory data on similar oxazoles inform SAR studies?
Answer:
Discrepancies in bioactivity (e.g., 5-(4-bromophenyl)oxazole derivatives showing varying IC₅₀ values) arise from:
- Substituent positioning : Para-bromo vs. meta-bromo alters steric and electronic profiles.
- Crystallographic packing : Halogen bonding efficiency varies with solid-state arrangements.
- Assay conditions : Viability assays using different cell lines (HEK293 vs. HeLa) yield divergent results .
Advanced: What strategies enable regioselective functionalization of the oxazole ring?
Answer:
- Electrophilic aromatic substitution : Bromine directs incoming electrophiles to the C4 position (ortho to N) .
- Cross-coupling reactions : Suzuki-Miyaura couplings at C5 (aryl group) tolerate Pd catalysts, while C2 modifications require protecting groups .
Advanced: How does X-ray crystallography resolve polymorphism in halogenated oxazoles?
Answer:
Polymorph screening via solvent vapor diffusion identifies stable forms. For example, brominated oxazoles often adopt P2₁/c space groups with Z’=1. Thermal analysis (DSC) correlates stability with melting points (e.g., Form I: 72°C; Form II: 61–63°C) .
Advanced: What structure-activity relationships (SAR) guide medicinal chemistry optimization?
Answer:
Key SAR insights:
- Bromine : Enhances lipophilicity (logP +0.5) and target affinity.
- Isopropoxy group : Steric bulk reduces metabolic clearance (t₁/₂ >4 hrs in liver microsomes).
- Oxazole ring : Electron-withdrawing nature stabilizes charge-transfer complexes. Bioisosteric replacement with thiazole decreases potency by ~30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
